7-Hydroxy-2,3-dimethylchromone
Overview
Description
7-Hydroxy-2,3-dimethylchromone is a naturally occurring compound belonging to the chromone family. Chromones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position and two methyl groups at the 2nd and 3rd positions on the chromone ring. It has been isolated from various natural sources, including fungi and plants, and has shown potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylchromone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dimethylchromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form chromanones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5th and 8th positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 7-hydroxy-2,3-dimethylquinone.
Reduction: Formation of 7-hydroxy-2,3-dimethylchromanone.
Substitution: Formation of various substituted chromones depending on the electrophile used
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Potential therapeutic agent due to its antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dimethylchromone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Antifungal and Antibacterial Activity: Disrupts the cell membrane integrity of pathogens, leading to cell death
Comparison with Similar Compounds
- 5-Hydroxy-7-methoxy-2,3-dimethylchromone
- 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone
- 5-Methoxy-2-propylchromone
Comparison: 7-Hydroxy-2,3-dimethylchromone is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the hydroxyl group at the 7th position enhances its antioxidant properties compared to its methoxy-substituted analogs .
Properties
IUPAC Name |
7-hydroxy-2,3-dimethylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVCVUBLCTORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180388 | |
Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2569-75-7 | |
Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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